![molecular formula C9H6INO4 B12880641 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid is a heterocyclic compound that contains both an oxazole ring and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors, such as 2-aminophenol and glyoxylic acid, under acidic conditions.
Introduction of the iodine atom: The iodination of the oxazole ring can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2-hydrobenzo[d]oxazol-4-yl)acetic acid.
Substitution: Formation of 2-hydroxy-2-(2-substitutedbenzo[d]oxazol-4-yl)acetic acid.
科学的研究の応用
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.
作用機序
The mechanism of action of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(2-chlorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-2-(2-bromobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-2-(2-fluorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C9H6INO4 |
|---|---|
分子量 |
319.05 g/mol |
IUPAC名 |
2-hydroxy-2-(2-iodo-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
InChIキー |
XMURDOJDTPAOLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


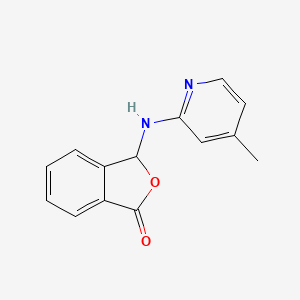
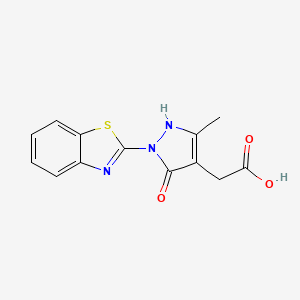
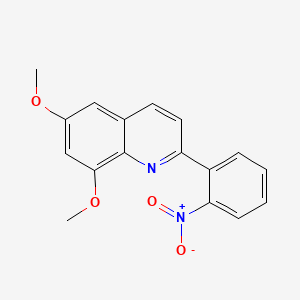
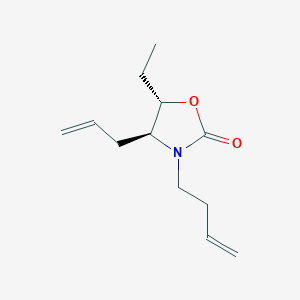
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
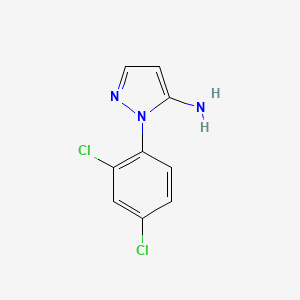

![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)



